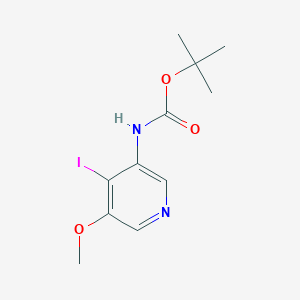

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFBRDYLSZPUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670115 | |

| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-08-9 | |

| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: A Key Building Block in Modern Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine Intermediate

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, substituted pyridines represent a privileged class of structures, forming the core of numerous approved drugs. This guide provides a comprehensive technical overview of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , a key building block whose unique structural features have positioned it as a valuable intermediate in the synthesis of targeted therapies, most notably in the field of oncology.

This molecule, identified by the CAS Number 1045858-08-9 , is a testament to the power of rational design in chemical synthesis.[1] The presence of an iodine atom at the 4-position, a methoxy group at the 5-position, and a Boc-protected amine at the 3-position provides a trifecta of functionalities that medicinal chemists can exploit for the construction of complex molecular architectures. The iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. The methoxy group modulates the electronic properties of the pyridine ring, and the Boc-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, crucial for building out the pharmacophore.

The primary focus of this guide is to provide a deep dive into the synthesis, properties, and, most critically, the application of this compound, with a specific focus on its role in the synthesis of the FDA-approved kinase inhibitor, Repotrectinib.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a synthetic building block is a prerequisite for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1045858-08-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 350.15 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1I | Sigma-Aldrich[1] |

| InChI | 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | Sigma-Aldrich[1] |

Safety Profile:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The signal word is "Warning" and the hazard statement is H302: Harmful if swallowed.[1]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[1] |

| Signal Word | Warning | Sigma-Aldrich[1] |

| Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich[1] |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of this compound is most efficiently achieved through the protection of its corresponding amine precursor, 4-iodo-5-methoxypyridin-3-amine (CAS: 1045855-66-0), using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely used method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine, valued for its high efficiency and the stability of the resulting carbamate.

The Boc protecting group is favored in multi-step syntheses due to its robustness towards a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.

Experimental Protocol: Boc Protection of 4-iodo-5-methoxypyridin-3-amine

This protocol is based on established procedures for the N-Boc protection of aminopyridines.

Reagents and Materials:

-

4-iodo-5-methoxypyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (optional, as a base/catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 4-iodo-5-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (1.1 - 1.5 eq).

-

Base Addition (Optional but Recommended): While the reaction can proceed without a base, the addition of triethylamine (1.2 eq) or a catalytic amount of DMAP can accelerate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Caption: Synthetic workflow for the Boc protection of 4-iodo-5-methoxypyridin-3-amine.

Application in Drug Discovery: The Synthesis of Repotrectinib

The true value of a chemical building block is demonstrated by its successful application in the synthesis of a biologically active molecule. A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Repotrectinib (brand name Augtyro™).

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1 and TRK oncogenic drivers and was approved by the FDA for the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[2][3] The synthesis of Repotrectinib showcases a strategic use of the functional handles on the this compound core.

The synthesis of Repotrectinib involves a crucial Suzuki coupling reaction where the iodo-substituent of this compound is coupled with a suitable boronic acid or ester derivative. This is followed by deprotection of the Boc group to reveal the amine, which is then used to construct the final macrocyclic structure of the drug.

Caption: Key steps in the synthesis of Repotrectinib utilizing the target building block.

The choice of this compound in this synthesis is deliberate. The iodo group provides a reliable site for the crucial carbon-carbon bond formation via the Suzuki reaction, a cornerstone of modern pharmaceutical synthesis. The Boc-protected amine remains inert during this step and can be unmasked under mild acidic conditions at a later stage, allowing for the subsequent amidation or other transformations needed to complete the synthesis of the final drug molecule.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure, with orthogonally reactive functional groups, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The straightforward and high-yielding synthesis of this compound, coupled with its demonstrated utility in the total synthesis of the FDA-approved drug Repotrectinib, underscores its importance for researchers and scientists in the field of drug discovery and development. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

-

New Drug Approvals. (2025, August 8). Repotrectinib. Available from: [Link]

-

Wikipedia. (2024). Repotrectinib. Available from: [Link]

-

PubChem. Repotrectinib. National Institutes of Health. Available from: [Link]

Sources

Technical Guide: tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, provides expert insight into its structural components, outlines a logical synthetic strategy, and details its primary applications as a versatile intermediate for creating complex molecular architectures. The central theme is the strategic combination of a Boc-protected amine and an iodinated pyridine core, which offers a stable, yet highly adaptable scaffold for late-stage functionalization, particularly in drug discovery programs.

Core Physicochemical Properties

The fundamental quantitative data for this compound are summarized below. These values are foundational for all experimental work, from reaction stoichiometry calculations to analytical characterization.

| Property | Value | Source |

| Molecular Weight | 350.15 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |

| CAS Number | 1045858-08-9 | [1] |

| Physical Form | Solid | |

| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N | |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1I |

Structural and Functional Group Analysis

The utility of this molecule is best understood by dissecting its constituent parts. Each functional group is strategically placed to impart specific reactivity and stability, making it a well-designed synthetic intermediate.

Chemical Structure

Caption: 2D Structure of the title compound.

Functional Group Roles

-

tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the C3-amino functionality.[2][3] Amines are nucleophilic and basic, properties that can interfere with subsequent chemical transformations, particularly metal-catalyzed cross-coupling reactions. By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated.[3][4] The steric bulk of the tert-butyl group can also provide steric hindrance to direct reactions at other sites.[2] Critically, the Boc group is stable to a wide range of basic and nucleophilic conditions but can be cleanly removed under anhydrous acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for orthogonal deprotection strategies in multi-step syntheses.[2][3][5]

-

Iodopyridine Core: The iodopyridine scaffold is the molecule's primary reactive center for building molecular complexity. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.[6] This functionality allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. Iodinated aromatics are often more reactive than their bromine or chlorine counterparts in such reactions. The pyridine ring itself is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and target binding.[6][7]

-

Methoxy Group: The methoxy group at the C5 position acts as an electron-donating group. This influences the electronic properties of the pyridine ring, which can modulate the reactivity of the C-I bond and affect the overall physicochemical properties of the molecule and its downstream derivatives, such as lipophilicity and hydrogen bonding potential.

Proposed Synthetic Workflow and Rationale

Caption: Proposed two-step synthetic workflow.

Causality Behind Experimental Choices:

-

Step 1 (Iodination): The synthesis logically begins with a commercially available or readily synthesized 3-amino-5-methoxypyridine. The amino and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. The C4 position is sterically accessible and electronically activated, making it the most probable site for iodination. N-Iodosuccinimide (NIS) is selected as the iodinating agent because it is an easy-to-handle, solid electrophilic iodine source that provides milder conditions compared to molecular iodine.

-

Step 2 (Boc Protection): Following iodination, the amino group is protected. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).[3][4] A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the reaction without competing with the amine nucleophile. This step is crucial to prevent the amine from interfering in subsequent reactions.

Application in Drug Discovery: A Cross-Coupling Hub

The primary value of this compound is its role as a versatile precursor for creating diverse libraries of compounds through transition-metal-catalyzed cross-coupling reactions. The C4-iodo position is a synthetic handle that can be replaced with a wide variety of substituents.

Caption: Utility in common cross-coupling reactions.

Expert Insights:

-

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis allows for the facile synthesis of 4-biaryl pyridine derivatives. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying peripheral aromatic systems.

-

Sonogashira Coupling: The use of terminal alkynes as coupling partners provides access to 4-alkynyl pyridines. The resulting triple bond is a rigid linker and can serve as a handle for further chemistry, such as click reactions or reductions.

-

Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by coupling with a wide range of primary or secondary amines. This is a powerful method for introducing basic centers or complex side chains that can interact with biological targets.

Upon successful coupling, the Boc group can be removed with acid to reveal the C3-amino group, which can then be used for further derivatization (e.g., amide bond formation, reductive amination), thus providing another vector for molecular diversification.

Quality Control and Characterization

It is critical for the end-user to independently verify the identity and purity of this reagent, as some suppliers provide it for early discovery research without comprehensive analytical data.

Self-Validating Protocol Standards:

-

Visual Inspection: The material should be a uniform solid.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 351.0. The isotopic pattern for iodine should be clearly visible.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the pyridine ring protons, the methoxy group (~3.5-4.0 ppm), the Boc group (a singlet for 9 protons at ~1.5 ppm), and the N-H proton of the carbamate.

-

¹³C NMR: Expect distinct signals for the pyridine carbons, the methoxy carbon, the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.

-

-

Purity Analysis (HPLC): High-performance liquid chromatography, preferably coupled with a mass spectrometer (LC-MS), should be used to assess purity. A single major peak should be observed.

References

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines. [Link]

-

National Institutes of Health (NIH). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

-

PubChem. Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, properties, a detailed synthetic pathway with mechanistic insights, and its applications in the synthesis of complex molecular architectures.

Introduction: A Versatile Pyridine Scaffold

This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its structure incorporates several key features that make it an attractive starting material for drug discovery programs. The pyridine core is a common motif in many pharmaceuticals, and the specific arrangement of the iodo, methoxy, and Boc-protected amine functionalities allows for a range of selective chemical transformations. This guide will elucidate the critical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in a research and development setting.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | tert-butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | - |

| CAS Number | 1045858-08-9 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |

| Molecular Weight | 350.15 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N | [1] |

| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1I | [1] |

Synthesis and Mechanism

The synthesis of this compound is achieved through a two-step process starting from a readily available aminopyridine precursor. This section provides a detailed experimental protocol and a discussion of the underlying chemical principles.

Synthesis of the Precursor: 4-iodo-5-methoxypyridin-3-amine

Boc Protection of 4-iodo-5-methoxypyridin-3-amine

The final step in the synthesis is the protection of the amino group of 4-iodo-5-methoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used transformation in organic synthesis.

Experimental Protocol:

A general and reliable method for the Boc protection of an aminopyridine is as follows:

-

Dissolution: Dissolve 4-iodo-5-methoxypyridin-3-amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution to act as an acid scavenger.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like dichloromethane or THF are chosen to avoid any reaction with the Boc anhydride.

-

Base: Triethylamine is used to neutralize the tert-butoxycarbonyloxy anion and any acidic byproducts, driving the reaction to completion.

-

Boc Anhydride: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the clean byproducts (carbon dioxide and tert-butanol).

Below is a Graphviz diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the orthogonal reactivity of its functional groups. The iodo group is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet for the tert-butyl group protons, and a broad singlet for the NH proton of the carbamate.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring, the methoxy carbon, the carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-O stretching of the methoxy group and the carbamate.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302 (Harmful if swallowed)[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure and the differential reactivity of its functional groups provide a versatile platform for the introduction of molecular diversity. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

Sources

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate chemical properties

An In-depth Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

Introduction

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom, a methoxy group, and a Boc-protected amine on a pyridine core, makes it a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Primarily utilized in early-stage drug discovery, this compound serves as a key intermediate for introducing a substituted aminopyridine moiety into target structures, a common scaffold in pharmacologically active agents. Its CAS Number is 1045858-08-9. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, key reactivity patterns, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1045858-08-9 | |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | |

| Molecular Weight | 350.15 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |

| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N | |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1I |

Synthesis and Mechanistic Rationale

While specific vendor documentation notes that analytical data is not routinely collected for this compound, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The synthesis logically starts from a more accessible precursor, tert-butyl 5-methoxypyridin-3-ylcarbamate, followed by a regioselective iodination step.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate This precursor can be synthesized from 5-methoxy-3-aminopyridine through protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

-

Dissolve 5-methoxy-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the Boc-protected product.

Step 2: Iodination of tert-Butyl 5-methoxypyridin-3-ylcarbamate The key step is the regioselective iodination at the C4 position. The electron-donating nature of the methoxy and carbamate groups directs electrophilic substitution to the ortho and para positions. The C4 position is sterically accessible and electronically activated for iodination.

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 to 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from two key structural features: the carbon-iodine bond and the Boc-protecting group.

-

Carbon-Iodine Bond Reactivity: The iodo-substituent at the C4 position is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at this position. Common applications include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing complex molecular scaffolds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the construction of substituted diaminopyridines.

-

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

-

-

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine at the C3 position. It is stable under a wide range of reaction conditions, including those used for cross-coupling. However, it can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the free amine, which can then be used for subsequent functionalization, such as amide bond formation or reductive amination.

This dual functionality allows for a logical and stepwise construction of complex molecules, making it a powerful tool in library synthesis and lead optimization campaigns in drug discovery.[1][2]

Caption: Key reaction pathways for the title compound.

Predicted Spectroscopic Data

-

¹H NMR:

-

A singlet for the nine equivalent protons of the tert-butyl group, expected around δ 1.5 ppm.

-

A singlet for the three protons of the methoxy group, expected around δ 3.8-4.0 ppm.

-

Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring.

-

A broad singlet for the N-H proton of the carbamate, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).

-

A signal for the methoxy carbon (~55-60 ppm).

-

A signal for the carbamate carbonyl carbon (~153 ppm).

-

Aromatic signals for the pyridine ring carbons, with the carbon bearing the iodine (C4) expected to be at a relatively high field (low ppm value, ~90-100 ppm) due to the heavy atom effect.

-

-

IR Spectroscopy:

-

A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.

-

A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.

-

C-O stretching vibrations for the methoxy and carbamate groups in the 1200-1300 cm⁻¹ region.

-

C-H stretching vibrations for the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Measures:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[6]

-

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[6]

-

Skin Contact: If on skin, wash with plenty of soap and water.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

-

Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate | C12H17IN2O3 | CID 46736786. PubChem. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

-

Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. National Institutes of Health (NIH). [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

-

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. PubChem. [Link]

-

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide | C17H28N2O2. PubChem. [Link]

-

3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. PubChem. [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219. PubChem. [Link]

-

Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes. RSC Publishing. [Link]

-

3-tert-Butyl-4-hydroxyanisole. NIST WebBook. [Link]

-

Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. National Institutes of Health (NIH). [Link]

Sources

- 1. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Unusual spectroscopic and photophysical properties of meso-tert-butylBODIPY in comparison to related alkylated BODIPY dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

Introduction: A Structural Overview of a Key Synthetic Intermediate

An In-depth Technical Guide to the Solubility of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

This compound (CAS Number: 1045858-08-9) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its utility stems from the orthogonal reactivity of its functional groups: the carbamate, the iodo-substituent, and the pyridine ring itself. Understanding the physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. Among these properties, solubility is a critical determinant of reaction kinetics, solvent selection for chromatography, and ultimately, the potential for downstream pharmaceutical development.

This guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in its structural characteristics. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties Summary

| Property | Value |

| Molecular Formula | C₁₁H₁₅IN₂O₃ |

| Molecular Weight | 350.15 g/mol |

| Appearance | Solid |

| CAS Number | 1045858-08-9 |

Part 1: Predicted Solubility Profile

The molecule's solubility is dictated by a balance between its non-polar and polar characteristics:

-

Non-Polar Features : The bulky tert-butyl group and the large, hydrophobic iodine atom contribute significantly to the molecule's non-polar character. This suggests a favorable interaction with non-polar and moderately polar aprotic solvents.

-

Polar Features : The carbamate group (-NHCOO-) contains hydrogen bond donors and acceptors. The pyridine nitrogen and the methoxy oxygen atom also act as hydrogen bond acceptors. These features suggest potential solubility in polar organic solvents.

Based on this structural analysis and qualitative data from related N-Boc protected compounds and substituted pyridines, the following solubility profile is predicted.[1][2]

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aprotic, Non-Polar | Hexanes, Toluene | Low to Moderate | The large non-polar surface area from the Boc group and iodopyridine ring should allow for some solubility, but the polar carbamate may limit it. |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform | High | These solvents are adept at dissolving compounds with a mix of polar and non-polar features. Similar Boc-protected amines show good solubility.[1][2] |

| Tetrahydrofuran (THF), Ethyl Acetate | High | Good balance of polarity to solvate the entire molecule. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvents capable of overcoming lattice energy and forming strong dipole-dipole interactions. | |

| Protic, Polar | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond with the carbamate, methoxy, and pyridine nitrogen will promote solubility. However, the large non-polar regions may prevent very high solubility.[1] |

| Aqueous | Water | Insoluble | The molecule's large hydrophobic surface area, conferred by the tert-butyl and iodo-phenyl groups, is expected to dominate, leading to poor aqueous solubility.[3] |

Part 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to precise quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing data that is critical for regulatory filings and robust process development.[4]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method. The causality flows from establishing equilibrium to isolating the saturated solution and finally to quantifying the dissolved solute.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system. Consistency across replicates and the use of a standard curve ensure the trustworthiness of the final data.

Materials:

-

This compound

-

Selected solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is required.

-

Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.

-

Allow the solutions to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is achieved.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Trustworthiness: Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Then, filter the required volume into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Perform an accurate dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point for a molecule of this polarity.

-

Prepare a standard curve using accurately weighed standards of this compound at several concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolating its peak area from the standard curve.

-

-

Calculation:

-

Calculate the original solubility in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mM.

-

Part 3: Safety and Handling

A thorough understanding of a compound's safety profile is a prerequisite for any experimental work.

-

Hazard Identification : this compound is classified as Acute Toxicity, Oral, Category 4. The GHS07 pictogram indicates it can be harmful if swallowed and may cause skin or eye irritation.[2][3][6]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Storage : Store in a tightly sealed container in a cool, dry place. It is classified under Storage Class 11 (Combustible Solids).

Conclusion

While quantitative solubility data for this compound is not yet established in the literature, its molecular structure provides a strong basis for predicting its behavior in common laboratory solvents. It is anticipated to have high solubility in polar aprotic solvents like DCM and THF, moderate solubility in polar protic solvents like methanol, and poor solubility in water. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol to empower researchers to determine these critical values accurately. Such data is indispensable for optimizing synthetic routes, developing purification strategies, and advancing drug development programs that utilize this versatile chemical intermediate.

References

-

ChemBK. (2024). tert-butyl carbamate - Physico-chemical Properties. Available at: [Link]

-

PubChem. tert-butyl N-(2-propanoyl-4-pyridinyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-Butyl (pyridin-3-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl N-[6-(butylamino)-3-pyridinyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Chempanda. (2023). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. chempanda.com [chempanda.com]

- 4. tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate | C16H25BN2O4 | CID 53398489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Data of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

This technical guide provides a comprehensive analysis of the predicted and expected spectral data for tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. In the absence of published experimental spectra, this document leverages established spectroscopic principles and predictive models to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is designed to serve as a valuable resource for the structural elucidation and characterization of this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure features a pyridine ring, a common scaffold in medicinal chemistry, substituted with an iodine atom, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine. Each of these components contributes to the overall spectral properties of the molecule.

Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectral assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. It is important to note that the choice of solvent can influence chemical shifts; the following predictions are based on deuterated chloroform (CDCl₃) as the solvent.[1][2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the amine proton, and the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.2 | Singlet | 1H | H-2 (Pyridine) | The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen atom. |

| ~7.8 | Singlet | 1H | H-6 (Pyridine) | The proton at the 6-position is also deshielded by the ring nitrogen. |

| ~6.8 | Broad Singlet | 1H | N-H (Carbamate) | The chemical shift of the N-H proton can be variable and is often broad due to quadrupole effects and exchange. |

| ~3.9 | Singlet | 3H | O-CH₃ (Methoxy) | The methoxy protons are expected in this region, appearing as a sharp singlet. |

| ~1.5 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) | The nine equivalent protons of the tert-butyl group will give a strong singlet signal. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is typically found in this downfield region. |

| ~150 | C-5 (Pyridine) | The carbon bearing the methoxy group is expected to be significantly deshielded. |

| ~145 | C-3 (Pyridine) | The carbon attached to the carbamate nitrogen will also be deshielded. |

| ~140 | C-2 (Pyridine) | The carbon adjacent to the nitrogen is deshielded. |

| ~130 | C-6 (Pyridine) | The other carbon adjacent to the nitrogen is also deshielded. |

| ~90 | C-4 (Pyridine) | The carbon bonded to the iodine atom will have its chemical shift influenced by the heavy atom effect. The presence of iodine, a quadrupolar nucleus, can also lead to signal broadening.[4][5] |

| ~80 | C(CH₃)₃ (tert-Butyl) | The quaternary carbon of the tert-butyl group. |

| ~56 | O-CH₃ (Methoxy) | The carbon of the methoxy group. |

| ~28 | C(CH₃)₃ (tert-Butyl) | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for a solid sample like this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Use an acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 240 ppm.

-

Employ an acquisition time of 1-2 seconds and a longer relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

-

Caption: Predicted major fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

High-resolution mass spectrometry (HRMS) with a soft ionization technique like ESI is recommended to obtain an accurate mass of the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 351.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the daughter ions. [6]

Synthesis of this compound

A plausible synthetic route for the preparation of the title compound would involve the functionalization of a pre-existing pyridine ring. A general strategy for the synthesis of substituted pyridinyl carbamates often involves the reaction of an amino-pyridine derivative with di-tert-butyl dicarbonate (Boc₂O).

A potential synthetic pathway could start from a suitable amino-methoxy-pyridine, followed by iodination and then Boc-protection of the amino group. The choice of reaction conditions, such as solvents and catalysts, is crucial for achieving a good yield and purity of the final product. The synthesis of related substituted pyridines has been reported in the literature, providing a basis for this proposed route. [7][8]

Conclusion

This technical guide has provided a detailed overview of the predicted NMR, IR, and MS spectral data for this compound. By combining theoretical predictions with established spectroscopic principles, this document serves as a comprehensive resource for researchers and scientists involved in the synthesis and characterization of this and structurally related compounds. The provided experimental protocols offer practical guidance for obtaining high-quality spectral data.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?[Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. (2026, August 6). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. [Link]

-

University of Sheffield. (n.d.). (127I) Iodine NMR. [Link]

-

ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. [Link]

-

PubMed. (2010, October 14). Solid-state (127)I NMR and GIPAW DFT study of metal iodides and their hydrates: structure, symmetry, and higher-order quadrupole-induced effects. [Link]

-

National Institutes of Health. (2012, October 1). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

AIP Publishing. (n.d.). Zeeman Effect on the Quadrupole Spectrum of Iodic Acid. [Link]

-

ResearchGate. (2026, August 6). Solid-State I-127 NMR and GIPAW DFT Study of Metal Iodides and Their Hydrates: Structure, Symmetry, and Higher-Order Quadrupole-Induced Effects. [Link]

-

Longdom Publishing. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry. [Link]

-

University of Delhi. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]

-

MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidine and pyridine carbamate derivatives. [Link]

-

PubMed. (2020, March 9). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

-

MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

-

Supporting Information. (n.d.). tert-Butyl (4-methoxyphenyl)carbamate. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

-

Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 5. Solid-state (127)I NMR and GIPAW DFT study of metal iodides and their hydrates: structure, symmetry, and higher-order quadrupole-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]

Navigating a Key Intermediate: A Technical Guide to tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates. This technical guide provides an in-depth analysis of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate , a versatile intermediate poised for the synthesis of novel molecular entities. Its unique substitution pattern, featuring a Boc-protected amine, a methoxy group, and a strategically placed iodine atom, renders it an invaluable precursor for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This document will detail its commercial availability, physicochemical properties, a plausible synthetic pathway, and its potential applications in the synthesis of complex molecules.

Commercial Availability and Physicochemical Properties

This compound is available from several chemical suppliers, facilitating its accessibility for research and development purposes. One prominent supplier is Sigma-Aldrich. It is crucial for researchers to note that some suppliers may provide this compound as part of a collection for early discovery research without extensive analytical data, placing the onus of identity and purity confirmation on the end-user.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Reference |

| CAS Number | 1045858-08-9 | |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | |

| Molecular Weight | 350.15 g/mol | |

| Physical Form | Solid | |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1I | |

| InChI Key | DJFBRDYLSZPUPP-UHFFFAOYSA-N |

Safety Information: According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statement is H302 (Harmful if swallowed). Appropriate personal protective equipment should be worn when handling this chemical.

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on well-established organic chemistry principles. The synthesis would likely commence from a commercially available starting material, 3-amino-5-methoxypyridine, and proceed through a two-step sequence of Boc protection followed by iodination.

Caption: A proposed two-step synthesis of this compound.

Step 1: N-tert-Butoxycarbonylation (Boc Protection)

The initial step involves the protection of the amino group of 3-amino-5-methoxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used protecting group strategy for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]

Experimental Protocol:

-

To a solution of 3-amino-5-methoxypyridine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for instance, triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl (5-methoxypyridin-3-yl)carbamate, can be purified by flash column chromatography if necessary.

Step 2: Electrophilic Iodination

The subsequent step is the regioselective iodination of the Boc-protected aminopyridine. The electron-donating nature of the methoxy and the Boc-protected amino groups directs the electrophilic substitution to the C4 position of the pyridine ring. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-Iodosuccinimide (NIS, 1.1 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, protecting it from light. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner in reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Potential cross-coupling applications of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] this compound can serve as the halide partner to introduce various aryl or heteroaryl substituents at the 4-position of the pyridine ring.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

-

Add a suitable degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine core, providing access to a diverse array of novel compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

To a reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq.).

-

Seal the tube and evacuate and backfill with an inert gas.

-

Add a degassed anhydrous solvent, such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a commercially available and highly valuable synthetic intermediate. Its trifunctionalized pyridine core offers researchers a strategic platform for the development of novel and complex molecular architectures. The presence of the iodo substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities at the C4 position. The Boc-protected amine provides a stable handle that can be deprotected in a later synthetic step to reveal a primary amine for further elaboration. This technical guide has provided a comprehensive overview of its properties, a logical synthetic approach, and its significant potential in the field of drug discovery and organic synthesis, empowering researchers to leverage this versatile building block in their quest for new chemical entities.

References

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]

-

The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 68(1), 57-64. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23464. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Heterocyclic Chemistry, 50(S1), E18-E23. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(22), 4053-4055. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]

-

Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Chemistry Portal. [Link]

-

3-Amino-5-methoxy-pyridine. Oakwood Chemical. [Link]

-

3-Amino-5-methoxypyridine, CAS No. 64436-92-6. iChemical. [Link]

-

342603-10-5,N-BOC-3-AMINO-5-METHOXYPYRIDINE. LookChemicals. [Link]

-

3-Iodo-5-methoxypyridine. Cusabio. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Publications of the IAS Fellows. [Link]

-

Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

- Preparation method of 3-amino-4-methylpyridine.

- BOC protection method for aminopyridine.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 6(5), 133-137. [Link]

- Synthesis method of 2-amino-5-iodopyridine.

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

Introduction

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is a halogenated pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest to researchers in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring an iodinated pyridine core, offers a reactive handle for various cross-coupling reactions, while the Boc-protected amine allows for sequential and controlled synthetic transformations.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available data for the compound itself and established best practices for handling structurally related molecules. The information presented herein is intended to empower researchers, scientists, and drug development professionals to work with this compound in a safe and responsible manner.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, a critical assessment of its known classifications and the hazards of its constituent moieties provides a robust framework for risk evaluation.

GHS Classification

Based on supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

The GHS pictogram associated with this classification is the exclamation mark (GHS07) , which also indicates potential for skin and eye irritation, skin sensitization, or respiratory tract irritation.

Inferred Hazards from Structural Analogs

Due to the limited specific data, a conservative approach necessitates considering the hazards associated with its key structural features: the iodinated pyridine ring and the tert-butyl carbamate (Boc) protecting group.

-

Iodinated Pyridines: These compounds are generally considered to be irritants. The Safety Data Sheet for 4-iodopyridine, a related compound, indicates that it causes skin and eye irritation and may cause respiratory irritation.[2] It is prudent to assume that this compound may exhibit similar properties.

-

tert-Butyl Carbamate (Boc) Protecting Group: The Boc group itself is generally stable under neutral and basic conditions. However, it is designed to be removed under acidic conditions.[3] This deprotection reaction can generate hazardous byproducts, including the tert-butyl cation, which can lead to the formation of isobutylene gas.[1][4] It is crucial to be aware of these potential hazards, especially if the experimental protocol involves acidic reagents.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1045858-08-9 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |

| Molecular Weight | 350.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Class | Combustible Solids | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or potential vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any airborne contaminants.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

-

Hand Protection: Double gloving is recommended. An inner nitrile glove provides good splash resistance, while an outer glove of a more robust material like neoprene or butyl rubber offers extended protection.[5] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron is advised. Closed-toe shoes and long pants are mandatory.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Recommended PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during handling. Use appropriate weighing techniques, such as weighing in a fume hood or using a balance with a draft shield.

-

Inert Atmosphere: While not explicitly stated, for reactions involving sensitive reagents, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Preparedness for unexpected events is a cornerstone of a safe laboratory environment.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-